N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
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Overview
Description
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine.
Ethoxylation: The ethoxy group can be introduced by reacting the compound with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative with diverse biological activities.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
Uniqueness
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and ethoxy groups, in particular, may enhance its solubility, stability, and bioactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-5-34-19-8-6-17(7-9-19)28-26-21-14-23(32-3)24(33-4)15-22(21)27-16-25(26)35(29,30)20-12-10-18(31-2)11-13-20/h6-16H,5H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHPQJGFKIKBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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